(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate
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Overview
Description
3-Hydroxy Chlormadinone Acetate is a derivative of Chlormadinone Acetate, a synthetic progestin. This compound is known for its potent progestogenic and anti-androgenic properties. It is used in various therapeutic applications, including hormone replacement therapy and contraception .
Preparation Methods
The synthesis of 3-Hydroxy Chlormadinone Acetate involves a multi-step process. The primary method includes the reduction of Chlormadinone Acetate using a hydride component to form 3β-Hydroxy Chlormadinone Acetate, followed by the inversion of the configuration at position 3 to yield 3α-Hydroxy Chlormadinone Acetate . The reaction conditions typically involve the use of achiral hydride components and specific temperature and pressure settings to ensure high yield and purity.
Chemical Reactions Analysis
3-Hydroxy Chlormadinone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
3-Hydroxy Chlormadinone Acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: The compound is studied for its effects on hormone receptors and its potential use in treating hormone-related disorders.
Medicine: It is used in hormone replacement therapy and as a component in contraceptive formulations.
Mechanism of Action
3-Hydroxy Chlormadinone Acetate exerts its effects primarily through its interaction with progesterone and androgen receptors. It binds to these receptors, inhibiting the action of endogenous hormones. This leads to a decrease in the production of androgens and a reduction in androgenic activity in target tissues . The compound also exhibits anti-androgenic effects by blocking the conversion of testosterone to dihydrotestosterone .
Comparison with Similar Compounds
3-Hydroxy Chlormadinone Acetate is often compared with other progestins such as Cyproterone Acetate and Dienogest. While all these compounds exhibit anti-androgenic properties, 3-Hydroxy Chlormadinone Acetate is unique in its specific binding affinities and metabolic pathways . Similar compounds include:
Cyproterone Acetate: Known for its strong anti-androgenic effects and use in treating severe acne and hirsutism.
Properties
IUPAC Name |
(17-acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,15-18,27H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEHDZXXCDSAFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)O)Cl)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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